molecular formula C12H14N2O B1668555 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one CAS No. 70381-44-1

3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one

Cat. No. B1668555
CAS RN: 70381-44-1
M. Wt: 202.25 g/mol
InChI Key: RCSYPYSJSNRLSK-UHFFFAOYSA-N
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Description

CH 150 is a bio-active chemical.

Scientific Research Applications

Synthesis Methods

  • A study by Nia et al. (2013) details a rapid one-pot synthesis method for pyrido[2,3-d]pyrimidine derivatives, which could be relevant for the synthesis of 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one. This method uses Brønsted-acidic ionic liquid as a catalyst and offers advantages like solvent-free conditions, short reaction times, and easy work-up (Nia et al., 2013).

Antibacterial Activity

  • Research by Narayana et al. (2009) on 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, which are structurally similar to 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one, shows these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria (Narayana et al., 2009).

Antiproliferative Activity

  • A study by Mallesha et al. (2012) synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effect against human cancer cell lines. This indicates potential applications of 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one in cancer research (Mallesha et al., 2012).

Crystal Structure Analysis

  • Anthal et al. (2014) conducted crystal structure analysis of a compound closely related to 3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one. This type of study is crucial for understanding the molecular configuration and potential applications of such compounds (Anthal et al., 2014).

Insecticidal and Antibacterial Potential

  • Research by Deohate et al. (2020) on pyrimidine linked pyrazole heterocyclics, which are structurally related to pyrido[1,2-a]pyrimidin-4-one, demonstrated insecticidal and antibacterial potential. This suggests similar compounds could have applications in pest control and antibacterial treatments (Deohate et al., 2020).

properties

CAS RN

70381-44-1

Product Name

3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H14N2O/c1-4-10-9(3)13-11-7-5-6-8(2)14(11)12(10)15/h5-7H,4H2,1-3H3

InChI Key

RCSYPYSJSNRLSK-UHFFFAOYSA-N

SMILES

CCC1=C(N=C2C=CC=C(N2C1=O)C)C

Canonical SMILES

CCC1=C(N=C2C=CC=C(N2C1=O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

70381-39-4 (mono-hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
CH 150
CH 150, monohydrochloride
CH-150

Origin of Product

United States

Synthesis routes and methods I

Procedure details

XO-CH145 was prepared by coupling of indole-3-carboaldehyde and 4-fluorobenzonitrile in a similar manner to the third step of the above 1. XO-CH147 was prepared by converting XO-CH145 into a tetrazole derivative using sodium azide, followed by cyanation using hydroxylamine to give XO-CH150 (the following scheme).
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Synthesis routes and methods II

Procedure details

4.77 g. of 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride are dissolved in 50 ml. of water and the pH-value of the mixture is adjusted to 7 with a 10% aqueous sodium carbonate solution. The reaction mixture is shaken with four 25-ml. portions of chloroform, the chloroform extracts are combined, dried over medium sulphate and evaporated. Ethyl acetate is distilled through the residue. 4.0 g. (99%) of 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine are obtained, melting at 127° to 128° C. after recrystallization from a mixture of ethanol and ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
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3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
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3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
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3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
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3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
Reactant of Route 6
3-Ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one

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